6,6-Dimethylspiro[3.4]octan-5-ol

Spiro-to-fused rearrangement Hexahydropentalene synthesis Acid-catalyzed cascade

6,6-Dimethylspiro[3.4]octan-5-ol (CAS 820222-45-5, molecular formula C₁₀H₁₈O, molecular weight 154.25 g/mol) is a gem-dimethyl-substituted spirocyclic secondary alcohol belonging to the spiro[3.4]octan-5-ol family. The spiro[3.4]octane scaffold consists of a cyclobutane ring fused to a cyclopentane ring via a single quaternary spiro carbon, and the compound bears a hydroxyl group at the 5-position with two methyl substituents at the 6-position of the cyclopentane ring.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Cat. No. B11918398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethylspiro[3.4]octan-5-ol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(CCC2(C1O)CCC2)C
InChIInChI=1S/C10H18O/c1-9(2)6-7-10(8(9)11)4-3-5-10/h8,11H,3-7H2,1-2H3
InChIKeyKWXIPHDFGITIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethylspiro[3.4]octan-5-ol (CAS 820222-45-5): Core Physicochemical and Structural Baseline for Procurement Evaluation


6,6-Dimethylspiro[3.4]octan-5-ol (CAS 820222-45-5, molecular formula C₁₀H₁₈O, molecular weight 154.25 g/mol) is a gem-dimethyl-substituted spirocyclic secondary alcohol belonging to the spiro[3.4]octan-5-ol family. The spiro[3.4]octane scaffold consists of a cyclobutane ring fused to a cyclopentane ring via a single quaternary spiro carbon, and the compound bears a hydroxyl group at the 5-position with two methyl substituents at the 6-position of the cyclopentane ring . Its predicted physicochemical properties include a density of 1.0 ± 0.1 g/cm³, a boiling point of 206.9 ± 8.0 °C at 760 mmHg, and a calculated LogP of 2.76, distinguishing it from the parent spiro[3.4]octan-5-ol . The compound serves primarily as a synthetic intermediate in acid-catalyzed cascade rearrangements that afford methylated bicyclo[3.3.0]octenes (hexahydropentalenes), scaffolds of significance in terpenoid natural product synthesis [1].

Why Spiro[3.4]octan-5-ol Analogs Cannot Be Interchanged: The Critical Role of Gem-Dimethyl Substitution in 6,6-Dimethylspiro[3.4]octan-5-ol


Spiro[3.4]octan-5-ol and its methylated derivatives share a common spirocyclic core but yield structurally distinct bicyclo[3.3.0]octene products upon acid-catalyzed rearrangement, with the number and position of methyl groups directly dictating the substitution pattern of the hexahydropentalene product [1]. Simply substituting the non-methylated parent (CAS 17520-25-1) or the 5-monomethyl analog (CAS 820222-52-4) for the 6,6-dimethyl variant will produce an unsubstituted or differently methylated bicyclo[3.3.0]octene, respectively, which is chemically non-equivalent for downstream natural product synthesis where a specific gem-dimethyl motif is required [2]. Furthermore, the 6,6-dimethyl substitution significantly alters volatility (ΔBP ≈ +23 °C vs. the parent) and lipophilicity (ΔLogP ≈ +1.06), meaning that chromatographic purification protocols optimized for one analog do not transfer directly to another . These differences in both chemical fate and physical behavior make generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 6,6-Dimethylspiro[3.4]octan-5-ol Versus Closest Analogs


Acid-Catalyzed Rearrangement Outcome: Gem-Dimethyl Directs a Structurally Unique Bicyclo[3.3.0]octene Product

Under standardized acid-catalyzed conditions, the entire spiro[3.4]octan-5-ol family rearranges to bicyclo[3.3.0]octenes, but the product substitution pattern is strictly determined by the methylation state of the starting spiro alcohol. The parent spiro[3.4]octan-5-ol (CAS 17520-25-1) yields unsubstituted bicyclo[3.3.0]octene, whereas 6,6-dimethylspiro[3.4]octan-5-ol (CAS 820222-45-5) yields a 1,5-dimethylbicyclo[3.3.0]octene or a constitutionally isomeric dimethylated hexahydropentalene [1]. The 5-monomethyl analog (CAS 820222-52-4) yields a monomethylated bicyclo[3.3.0]octene, and the 5,6,6-trimethyl analog (CAS 820222-54-6) yields a trimethylated product. Critically, the rearrangement is regiospecific in all cases, producing a single bicyclo[3.3.0]octene isomer; thus, the dimethyl substitution pattern is irreplaceable if the target hexahydropentalene requires the specific gem-dimethyl arrangement [2].

Spiro-to-fused rearrangement Hexahydropentalene synthesis Acid-catalyzed cascade

Boiling Point Differentiation: +23 °C Shift Relative to the Parent Spiro[3.4]octan-5-ol

The gem-dimethyl substitution at position 6 increases the molecular weight by 28.05 g/mol relative to the parent spiro[3.4]octan-5-ol (MW 126.20 → 154.25 g/mol) and raises the predicted normal boiling point by approximately 23 °C. The parent compound has a boiling point of ~184 °C (estimated at 760 mmHg), while 6,6-dimethylspiro[3.4]octan-5-ol exhibits a predicted boiling point of 206.9 ± 8.0 °C at 760 mmHg . The 5-monomethyl analog (MW 140.22 g/mol) has an intermediate boiling point of approximately 195 °C, and the 5,6,6-trimethyl analog (MW 168.28 g/mol) boils at approximately 218 °C [1]. This progressive increase in boiling point with methylation degree is consistent and predictable.

Physicochemical property Purification optimization Volatility differential

Lipophilicity Shift: LogP Increases by 1.06 Units (Calculated) Over the Parent Alcohol

The introduction of two methyl groups at the 6-position markedly increases the calculated octanol-water partition coefficient. The parent spiro[3.4]octan-5-ol has a calculated LogP of 1.70, whereas 6,6-dimethylspiro[3.4]octan-5-ol has a calculated LogP of 2.76, representing a substantial ΔLogP of +1.06 . This exceeds the typical LogP shift observed for a single methyl addition (~+0.5 per methyl group) and reflects the synergistic effect of gem-dimethyl placement on molecular hydrophobicity. The 5-monomethyl analog (CAS 820222-52-4) is expected to have a LogP of approximately 2.23, and the 5,6,6-trimethyl analog (CAS 820222-54-6) a LogP of approximately 3.29 [1].

Lipophilicity LogP Chromatographic retention

Synthetic Provenance: Distinct Precursor and Route Differentiate 6,6-Dimethylspiro[3.4]octan-5-ol from Other Methylation Variants

The 6,6-dimethyl compound is prepared from spiro[3.4]octan-5-one via stereoselective α,α-dimethylation or via Grignard addition of methyl nucleophiles to appropriately substituted cyclobutanone precursors, as described in the general synthetic scheme for methylated spiro[3.4]octan-5-ols [1]. In contrast, 5-methylspiro[3.4]octan-5-ol (CAS 820222-52-4) is synthesized via nucleophilic addition of methyllithium to spiro[3.4]octan-5-one, yielding 66% of the tertiary alcohol product after aqueous workup [2]. The parent compound is typically obtained by direct reduction of spiro[3.4]octan-5-one. These divergent synthetic origins mean that bulk procurement of the 6,6-dimethyl variant requires different precursor inventories and reaction setups than the 5-methyl or parent analogs.

Synthetic route Grignard addition Ketone alkylation

Validated Use Cases for 6,6-Dimethylspiro[3.4]octan-5-ol Based on Quantitative Differentiation Evidence


Synthesis of Gem-Dimethyl-Substituted Bicyclo[3.3.0]octene (Hexahydropentalene) Intermediates for Terpenoid Natural Product Total Synthesis

When a synthetic route to a sesquiterpene or diterpene natural product requires a bicyclo[3.3.0]octene core bearing a specific gem-dimethyl substitution (e.g., as encountered in ptychanolide or ceratopicanol substructures), 6,6-dimethylspiro[3.4]octan-5-ol is the mandatory precursor because the acid-catalyzed rearrangement transfers the gem-dimethyl motif directly into the fused ring system [1]. Neither the parent spiro[3.4]octan-5-ol (which yields unsubstituted hexahydropentalene) nor 5-methylspiro[3.4]octan-5-ol (which yields monomethylated product) can deliver the required gem-dimethyl hexahydropentalene scaffold [2]. Procurement of the 6,6-dimethyl variant is thus a synthetic necessity, not a preference.

Chromatographic Method Development Requiring a Higher-Boiling, Higher-LogP Spirocyclic Alcohol Reference Standard

For analytical laboratories developing GC or HPLC methods to separate spiro[3.4]octan-5-ol methylation variants in reaction mixtures, 6,6-dimethylspiro[3.4]octan-5-ol serves as a distinct retention time marker. Its boiling point of approximately 207 °C and calculated LogP of 2.76 place it significantly distant from the parent (BP ~184 °C, LogP 1.70) and the 5-monomethyl analog (BP ~195 °C, LogP ~2.23), enabling unambiguous peak assignment in temperature-programmed GC and reversed-phase HPLC . Substituting a different methylation variant compromises method validation and peak identification.

Structure-Reactivity Relationship Studies on the Acid-Catalyzed Spiro-to-Fused Rearrangement Cascade

In academic or industrial research programs investigating the scope and mechanism of the spiro[3.4]octan-5-ol to bicyclo[3.3.0]octene rearrangement, the 6,6-dimethyl derivative constitutes an essential member of the methylation series (parent, 5-monomethyl, 5,6-dimethyl, 6,6-dimethyl, 5,6,6-trimethyl) [1]. Each member produces a single, structurally distinct hexahydropentalene product, and the 6,6-dimethyl variant provides unique information about the influence of gem-dimethyl substitution on rearrangement rate, regioselectivity, and product stability. Omission of this compound from the series leaves a gap in the structure-activity landscape [2].

Process Chemistry Scale-Up Where Volatility Differences Dictate Distillation Parameter Selection

During pilot-scale or production-scale distillation of spiro[3.4]octan-5-ol derivatives, the +23 °C boiling point differential of the 6,6-dimethyl compound relative to the parent directly determines the required column operating temperature, vacuum parameters, and fraction cut points . Process engineers must specify the exact CAS number (820222-45-5) during procurement to ensure that the distillation equipment configuration matches the physical properties of the material being processed; generic procurement of 'a spiro[3.4]octan-5-ol' without specifying the methylation state risks severe process deviations.

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